![molecular formula C18H18O5 B037602 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde CAS No. 111550-46-0](/img/structure/B37602.png)
4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde, commonly known as FPEB, is a compound that has gained significant attention in the field of neuroscience research. This compound is a potent and selective positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory.
作用機序
FPEB acts as a positive allosteric modulator of 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde, which means that it enhances the activity of the receptor without directly activating it. The binding of FPEB to 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde increases the receptor's affinity for its endogenous ligand glutamate, leading to increased signaling through the receptor. This increased signaling has been shown to enhance synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity.
生化学的および生理学的効果
FPEB has been shown to have various biochemical and physiological effects in the brain. It has been found to increase the density of dendritic spines, which are the sites of synaptic contact between neurons. This increase in dendritic spines is thought to be responsible for the enhancement of synaptic plasticity observed with FPEB treatment. FPEB has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of FPEB is its high potency and selectivity for 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde, which allows for precise modulation of the receptor's activity. However, one limitation of FPEB is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, FPEB has a relatively short half-life, which can limit its effectiveness in long-term studies.
将来の方向性
There are several future directions for research on FPEB. One area of interest is the potential therapeutic applications of FPEB in other neurological disorders such as Alzheimer's disease and traumatic brain injury. Another area of research is the development of more potent and selective 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde modulators that can overcome the limitations of FPEB. Additionally, further studies are needed to investigate the long-term effects of FPEB treatment on synaptic plasticity and cognitive function.
合成法
The synthesis of FPEB involves a series of chemical reactions. The starting material for the synthesis is 4-hydroxybenzaldehyde, which is treated with ethylene glycol to form the corresponding acetal. This acetal is then reacted with 4-formylphenol to form the desired FPEB compound. The final product is purified using column chromatography to obtain a pure compound.
科学的研究の応用
FPEB has been extensively studied for its potential therapeutic applications in various neurological disorders such as fragile X syndrome, Parkinson's disease, and schizophrenia. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. Studies have shown that FPEB can improve cognitive function and reduce hyperactivity in a mouse model of fragile X syndrome. FPEB has also been shown to have neuroprotective effects in Parkinson's disease by reducing oxidative stress and inflammation. Additionally, FPEB has been found to improve cognitive function in a rat model of schizophrenia by modulating the activity of 4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde.
特性
IUPAC Name |
4-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c19-13-15-1-5-17(6-2-15)22-11-9-21-10-12-23-18-7-3-16(14-20)4-8-18/h1-8,13-14H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIPDYDZPPCMBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCOCCOC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397293 |
Source


|
| Record name | 4,4'-{Oxybis[(ethane-2,1-diyl)oxy]}dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]benzaldehyde | |
CAS RN |
111550-46-0 |
Source


|
| Record name | 4,4'-{Oxybis[(ethane-2,1-diyl)oxy]}dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

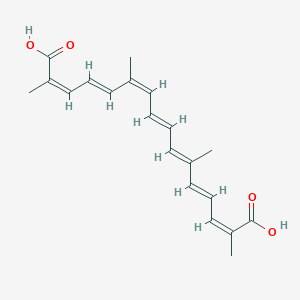
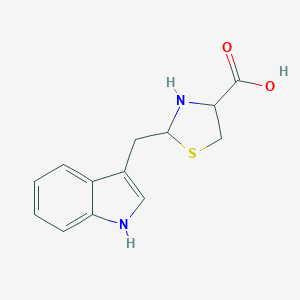
![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)
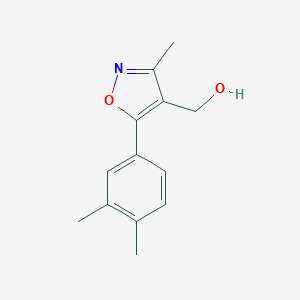
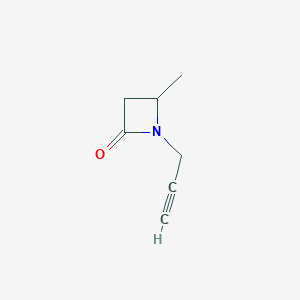

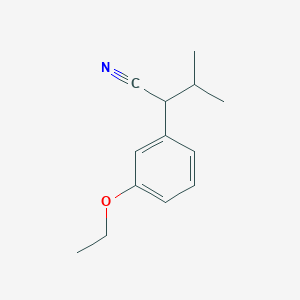
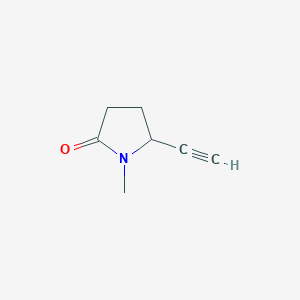
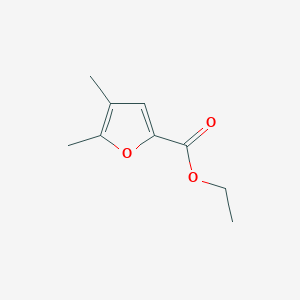
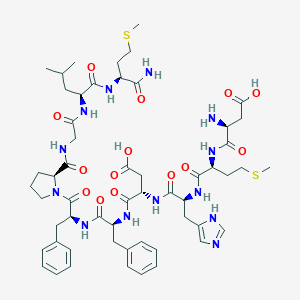

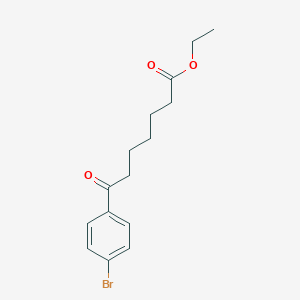

![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)